molecular formula C20H22O4S2 B014963 4,4'-Dithiobisphenylbutyric Acid CAS No. 72007-92-2

4,4'-Dithiobisphenylbutyric Acid

Cat. No.: B014963
CAS No.: 72007-92-2
M. Wt: 390.5 g/mol
InChI Key: LGKRJINEBZYLPW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4,4’-Dithiobisphenylbutyric Acid typically involves the reaction of 4-mercaptobenzoic acid with 4,4’-dithiodibenzoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

4,4’-Dithiobisphenylbutyric Acid undergoes various chemical reactions, including:

Scientific Research Applications

4,4’-Dithiobisphenylbutyric Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dithiobisphenylbutyric Acid involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. These reactions are crucial in various biochemical processes, including protein folding and stabilization. The compound can interact with molecular targets such as enzymes and proteins that contain thiol groups, influencing their activity and function .

Comparison with Similar Compounds

Similar compounds to 4,4’-Dithiobisphenylbutyric Acid include:

Properties

IUPAC Name

4-[4-[[4-(3-carboxypropyl)phenyl]disulfanyl]phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4S2/c21-19(22)5-1-3-15-7-11-17(12-8-15)25-26-18-13-9-16(10-14-18)4-2-6-20(23)24/h7-14H,1-6H2,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKRJINEBZYLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)SSC2=CC=C(C=C2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402385
Record name AC1N9LZ8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72007-92-2
Record name AC1N9LZ8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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